REACTION_CXSMILES
|
S(=O)(=O)(O)O.N[C:7]1[S:8][CH:9]=[C:10]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[N:11]=1.[Br-:17].[Na+].N([O-])=O.[Na+]>S([O-])([O-])(=O)=O.[Cu+2].CCOCC>[Br:17][C:7]1[S:8][CH:9]=[C:10]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[N:11]=1 |f:2.3,4.5,6.7|
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Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
7.47 g
|
Type
|
reactant
|
Smiles
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NC=1SC=C(N1)C(=O)OCC
|
Name
|
|
Quantity
|
8.12 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Name
|
|
Quantity
|
3.63 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
10.91 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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WASH
|
Details
|
the mixture was washed with water
|
Type
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EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
|
Type
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CONCENTRATION
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Details
|
After concentrating the combined ether layer under reduced pressure
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Type
|
CUSTOM
|
Details
|
the resultant residue was purified by column chromatography on silica gel (chloroform)
|
Type
|
CUSTOM
|
Details
|
the resultant crude crystals were recrystallized from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC=C(N1)C(=O)OCC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |